molecular formula C9H5FN2O3 B6606926 2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylicacid CAS No. 2360056-05-7

2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylicacid

Cat. No.: B6606926
CAS No.: 2360056-05-7
M. Wt: 208.15 g/mol
InChI Key: JSBFXTUIQQEDDZ-UHFFFAOYSA-N
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Description

2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both fluoropyridine and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the fluoropyridine and oxazole rings followed by their coupling. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to form 2-fluoropyridine . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. The final coupling step involves the reaction of 2-fluoropyridine with the oxazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxazole ring may also contribute to the compound’s bioactivity by enhancing its binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the combination of the fluoropyridine and oxazole moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-5-1-2-6(11-3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFXTUIQQEDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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